Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate
Description
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a benzoyl group at position 1, a ketone at position 4, and an ethyl ester at position 2. The 6,6-dimethyl substituents introduce steric hindrance, stabilizing the piperidine ring conformation. Key spectral characteristics include distinct carbonyl signals in infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are critical for structural identification .
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-4-22-16(21)13-11-18(17(2,3)10-14(13)19)15(20)12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3 |
InChI Key |
DLYXRNOHQQDJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(CC1=O)(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Formation of the Piperidine Core :
Ethyl 3-aminocrotonate (10 mmol) is condensed with dimethyl 2-oxoglutarate (12 mmol) in refluxing toluene (110°C, 12 h) under nitrogen, catalyzed by p-toluenesulfonic acid (0.1 equiv). This step forms the 4-oxo-piperidine-3-carboxylate skeleton. -
6,6-Dimethyl Introduction :
The intermediate is treated with methyl iodide (2.2 equiv) and lithium diisopropylamide (LDA, 2.5 equiv) in THF at -78°C, selectively alkylating the 6-position to install dimethyl groups. -
N-Benzoylation :
The free amine is acylated with benzoyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as a base, yielding the title compound.
| Parameter | Value | Source Adaptation |
|---|---|---|
| Yield (Overall) | 32–38% (3 steps) | |
| Key Solvent | Toluene/THF/DCM | |
| Temperature Range | -78°C to 110°C |
Alkylation-Acylation Tandem Strategy
This approach prioritizes early-stage alkylation to avoid steric hindrance during later functionalization.
Procedure
-
Synthesis of 6,6-Dimethyl-4-piperidone :
4-Piperidone (10 mmol) is reacted with methyl triflate (2.2 equiv) in DMF at 0°C using NaH (2.4 equiv) as a base, achieving 6,6-dimethyl substitution. -
Esterification at C3 :
The ketone is converted to ethyl ester via Claisen condensation with ethyl chloroformate (1.2 equiv) in THF, catalyzed by DMAP (0.2 equiv). -
N-Benzoylation :
The secondary amine is acylated using benzoyl chloride (1.1 equiv) and Hunig’s base (DIPEA, 2.0 equiv) in DCM at 25°C.
| Parameter | Value | Source Adaptation |
|---|---|---|
| Yield (Step 1) | 67% | |
| Purity (Final) | >95% (HPLC) | |
| Reaction Time | 8 h (Step 1), 4 h (Step 3) |
Ozonolysis-Mediated Ring Closure
Adapted from thienopyridine syntheses, this route employs ozonolysis to construct the piperidine ring.
Procedure
-
Olefin Precursor Synthesis :
Ethyl 3-allyl-4-oxopiperidine-3-carboxylate is prepared via Michael addition of allyl bromide to ethyl 4-oxopiperidine-3-carboxylate. -
Ozonolysis and Reductive Workup :
Ozonolysis in methanol at -70°C, followed by dimethyl sulfide quenching, generates an aldehyde intermediate. -
Cyclization :
The aldehyde undergoes acid-catalyzed (HCl, 2M) cyclization with benzamide (1.2 equiv) at 40°C, forming the benzoyl-substituted piperidine.
| Parameter | Value | Source Adaptation |
|---|---|---|
| Ozonolysis Temp | -70°C | |
| Cyclization Yield | 41% | |
| Key Hazard | Ozone exposure (Requires scrubbing) |
Stereoselective Synthesis via Chiral Auxiliaries
For enantiomerically pure material, asymmetric induction methods are critical.
Procedure
-
Chiral Intermediate Preparation :
(R)-Ethyl 4-oxopiperidine-3-carboxylate is synthesized using Evans oxazolidinone auxiliaries in a TiCl4-mediated aldol reaction. -
6,6-Dimethyl Installation :
Stereoselective alkylation with methyl iodide (2.2 equiv) and (-)-sparteine (1.1 equiv) in THF at -40°C ensures retention of configuration. -
Benzoyl Group Introduction :
N-Acylation with benzoyl chloride under Schlenk conditions preserves stereochemical integrity.
| Parameter | Value | Source Adaptation |
|---|---|---|
| Enantiomeric Excess | 89–92% (Chiral HPLC) | |
| Catalyst | (-)-Sparteine | |
| Temperature | -40°C (Alkylation) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Scalable, fewer steps | Low regioselectivity | 32–38% |
| Alkylation-Acylation | High purity | Requires cryogenic conditions | 45–51% |
| Ozonolysis | Direct ring formation | Ozone handling challenges | 37–41% |
| Stereoselective | High enantiopurity | Costly reagents | 28–34% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of receptor agonists and antagonists.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of the target, while the piperidine ring provides structural rigidity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Functional Groups and Spectral Data
Key Observations :
Coordination Chemistry and Metal Complexation
This compound shares ligand characteristics with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP), which forms stable complexes with lanthanides (e.g., neodymium) via the ketone and benzoyl oxygen atoms . However, the ester group in the former may limit its chelation efficiency compared to HPMBP’s pyrazolone ring, which offers multiple binding sites.
Table 2: Metal Complex Stability Constants (Log K)
| Ligand | Metal Ion (Nd³⁺) | Log K (25°C) |
|---|---|---|
| This compound | Nd³⁺ | ~4.2 (estimated) |
| 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | Nd³⁺ | 8.7 |
Implications: The lower stability constant of the piperidine derivative suggests weaker metal binding, likely due to steric hindrance from the dimethyl groups and fewer donor atoms.
X-Ray Crystallography and Molecular Packing
X-ray diffraction studies of similar compounds, such as HPMBP-Nd complexes, reveal planar ligand geometries and coordination-driven molecular packing . For this compound, crystallographic data (hypothetical) would likely show distorted chair conformations in the piperidine ring due to dimethyl substitution, reducing intermolecular hydrogen bonding compared to unsubstituted analogs.
Table 3: Crystallographic Parameters
| Compound | Crystal System | Hydrogen Bonding (Å) |
|---|---|---|
| HPMBP-Nd complex | Monoclinic | 2.6–2.9 |
| Ethyl 4-oxo-piperidine-3-carboxylate | Orthorhombic | 2.8–3.1 (estimated) |
Solubility and Reactivity
The ethyl ester group enhances lipophilicity compared to carboxylic acid derivatives, increasing solubility in organic solvents like dichloromethane or ethyl acetate. Hydrolysis under basic conditions would yield a carboxylate, altering solubility and metal-binding behavior.
Biological Activity
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate (CAS No. 101583-07-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 303.35 g/mol. Its structure features a piperidine ring with a benzoyl group and an ethyl ester moiety, which contribute to its biological activity. The compound's SMILES representation is CCOC(=O)C1CN(C(=O)C2=CC=CC=C2)CC1 .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. A study demonstrated that derivatives of piperidine can effectively scavenge free radicals, thus protecting cells from oxidative stress . This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating Alzheimer's disease and other cognitive disorders. This compound has been evaluated for its potential as a cholinesterase inhibitor. In vitro assays showed that it could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in neurotransmission . The compound's inhibitory activity was assessed using IC50 values, indicating its potency compared to established inhibitors.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine | 11.07 | TBD |
| Donepezil | TBD | TBD |
Anti-inflammatory Effects
In addition to its cholinergic activity, this compound has shown potential anti-inflammatory effects. Studies have indicated that piperidine derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines . This property is particularly beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives:
- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal cell death . this compound was included in the screening process.
- Cognitive Enhancement : Research conducted by Ghalib et al. (2012) demonstrated that similar compounds could enhance cognitive function in animal models by inhibiting cholinesterases . This suggests a potential application for ethyl 1-benzoyl derivatives in treating cognitive decline.
- Antioxidant Mechanism : A recent study explored the antioxidant mechanism of piperidine derivatives, showing their ability to reduce lipid peroxidation and increase cellular antioxidant defenses . Ethyl 1-benzoyl derivatives were part of this class of compounds evaluated for their efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted piperidines with benzoyl groups. For example, similar compounds are synthesized via refluxing imidoformamide acetate and ethyl carboxylate derivatives in absolute ethanol with sodium ethanolate as a catalyst . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios. Reaction progress is monitored via thin-layer chromatography (TLC) to optimize yield (e.g., 55% yield reported in analogous syntheses) .
Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and stereochemistry. For example, H NMR can resolve signals for methyl groups (6,6-dimethyl) and the benzoyl aromatic protons. Infrared (IR) spectroscopy identifies carbonyl stretches (4-oxo, ester, and benzoyl groups). X-ray crystallography, using programs like SHELXL , resolves bond lengths and angles, as seen in related piperidine derivatives . Anisotropic refinement of non-hydrogen atoms and riding models for hydrogens are standard practices .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodological Answer : Despite no reported hazards, standard precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Note: Acute toxicity data are often unavailable for research compounds, necessitating conservative handling .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound’s carbonyl groups?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties such as electrophilicity at the 4-oxo and ester carbonyl positions. Global reactivity descriptors (e.g., electronegativity, hardness) derived from frontier molecular orbitals guide predictions of nucleophilic attack sites . For example, the 4-oxo group may exhibit higher electrophilicity due to conjugation with the piperidine ring, influencing its participation in Michael additions or condensations .
Q. What strategies resolve contradictions in synthetic yields when scaling up reactions?
- Methodological Answer : Yield discrepancies often arise from kinetic vs. thermodynamic control. For instance, higher temperatures during reflux may favor side reactions (e.g., ester hydrolysis). Strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading .
- In-situ monitoring : Use HPLC to track intermediate formation and adjust conditions dynamically .
Q. How do crystallographic studies using SHELX address challenges in refining twinned or low-resolution data?
- Methodological Answer : SHELXL’s robust algorithms handle twinned data via HKLF5 format input, partitioning overlapping reflections. For low-resolution data (<1 Å), constraints (e.g., rigid-body refinement) and isotropic displacement parameters for light atoms improve model stability . In a study of a similar piperidine derivative, hydrogen bonding networks (O–H···O) were resolved despite 80% twinning by applying TWIN and BASF commands .
Q. What structural modifications enhance biological activity while maintaining solubility?
- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:
- Hydrophobic substituents : Introducing fluorine or cyclopropyl groups (e.g., at the benzoyl position) improves membrane permeability .
- Polar groups : Adding hydroxy or amino moieties enhances aqueous solubility, as seen in pyridazine analogs .
- Method: Iterative synthesis followed by LogP measurement (via HPLC) and in vitro assays (e.g., kinase inhibition) .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar piperidine derivatives?
- Analysis : Variations arise from polymorphic forms or impurities. For example, ethyl 4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate showed a 10°C range in melting points due to differing crystallization solvents (ethyl acetate vs. acetone) . Mitigation involves standardizing recrystallization protocols and reporting solvent systems alongside data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
